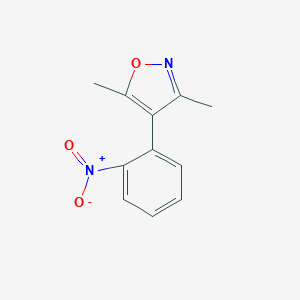

3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-5-3-4-6-10(9)13(14)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAKYKMQCRNCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567697 | |

| Record name | 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136295-82-4 | |

| Record name | 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques for 3,5 Dimethyl 4 2 Nitrophenyl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the molecular framework.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, the proton signals can be assigned to two distinct regions: the aromatic protons of the nitrophenyl ring and the aliphatic protons of the methyl groups.

The two methyl groups attached to the oxazole (B20620) ring at positions 3 and 5 are chemically non-equivalent and typically appear as sharp singlets. Based on data from similar 3,5-dimethylisoxazole (B1293586) structures, their chemical shifts (δ) are expected in the range of 2.1 to 2.5 ppm. nih.gov

The four protons on the 2-nitrophenyl ring present a more complex pattern due to spin-spin coupling and the influence of the electron-withdrawing nitro group (NO₂) and the isoxazole (B147169) ring. These aromatic protons typically resonate in the downfield region between 7.0 and 8.5 ppm. The nitro group strongly deshields the ortho and para protons, causing their signals to appear at a lower field compared to the meta protons. The coupling between adjacent protons results in a complex multiplet pattern that is characteristic of a substituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C3-CH₃ | ~2.1 - 2.5 | Singlet (s) |

| C5-CH₃ | ~2.1 - 2.5 | Singlet (s) |

| Aromatic Protons (Nitrophenyl) | ~7.0 - 8.5 | Multiplet (m) |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. All carbons in the oxazole and nitrophenyl rings are sp² hybridized, while the methyl carbons are sp³ hybridized. The electron-withdrawing nitro group and the electronegative atoms in the oxazole ring significantly influence the chemical shifts.

The carbons of the oxazole ring (C3, C4, and C5) are expected to resonate at approximately 160-170 ppm (C3 and C5) and around 115-125 ppm for the C4 carbon, which is substituted with the nitrophenyl group. The methyl carbons attached to the oxazole ring typically appear far upfield, around 10-15 ppm. The aromatic carbons of the nitrophenyl group are found in the 120-150 ppm range, with the carbon atom attached to the nitro group (C2') being significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C3-CH₃ | sp³ | ~10 - 15 |

| C5-CH₃ | sp³ | ~10 - 15 |

| C4 (Oxazole) | sp² | ~115 - 125 |

| Aromatic Carbons (Nitrophenyl) | sp² | ~120 - 150 |

| C3 & C5 (Oxazole) | sp² | ~160 - 170 |

To unambiguously assign all proton and carbon signals, advanced NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy) : This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would be instrumental in tracing the connectivity of the four aromatic protons on the nitrophenyl ring, allowing for their definitive assignment.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly attached proton and carbon atoms (¹H-¹³C). columbia.edu An HSQC spectrum would show cross-peaks connecting the signals of the methyl protons to their corresponding methyl carbons, and each aromatic proton to the carbon it is bonded to. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent peaks are associated with the nitro group. A strong asymmetric stretching vibration (ν_as(NO₂)) is expected around 1520-1560 cm⁻¹, and a symmetric stretching vibration (ν_s(NO₂)) typically appears in the 1345-1385 cm⁻¹ region. nih.gov

The vibrations of the isoxazole ring also give rise to characteristic signals. The C=N stretching vibration is typically observed in the 1600-1650 cm⁻¹ range, while the N-O stretching vibration is found around 1380-1440 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl ring appear in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹, while aromatic C-H stretching occurs just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H (Methyl) | Stretching | <3000 |

| C=N (Oxazole) | Stretching | ~1600 - 1650 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretching | ~1520 - 1560 |

| N-O (Oxazole) | Stretching | ~1380 - 1440 |

| Nitro (NO₂) | Symmetric Stretching | ~1345 - 1385 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The key chromophores in this compound are the nitrophenyl group and the oxazole ring.

The conjugation between the aromatic phenyl ring and the heterocyclic oxazole ring, along with the presence of the nitro group, gives rise to characteristic electronic transitions. Typically, π → π* transitions, involving the promotion of electrons from pi bonding to pi anti-bonding orbitals, are observed at shorter wavelengths (higher energy). The presence of heteroatoms (N, O) with lone pairs allows for n → π* transitions, which occur at longer wavelengths (lower energy) and are usually less intense. The spectrum is expected to show strong absorption bands, with the exact absorption maxima (λ_max) being influenced by the solvent polarity. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₀N₂O₃, corresponding to a molecular weight of 218.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 218. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), and the loss of nitric oxide (NO, 30 Da). researchgate.net The isoxazole ring can also undergo characteristic cleavage.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Fragment Lost |

|---|---|---|

| 218 | [C₁₁H₁₀N₂O₃]⁺ (Molecular Ion) | - |

| 201 | [M - OH]⁺ | •OH |

| 188 | [M - NO]⁺ | •NO |

| 172 | [M - NO₂]⁺ | •NO₂ |

| 130 | [M - NO₂ - C₂H₂O]⁺ | •NO₂, Acetylene oxide |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for probing the electronic structure of materials. While direct experimental data for this compound is not extensively available in public literature, the principles of these techniques can be understood from studies on related heterocyclic compounds like oxazole. dtu.dkosti.gov

X-ray Photoelectron Spectroscopy (XPS) is employed to investigate the binding energies of core-level electrons, which are unique to each element and their chemical environment. For this compound, XPS would provide distinct signals for the carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) core levels. The precise binding energies of these electrons are sensitive to the local chemical environment, allowing for the differentiation of atoms in the oxazole ring, the dimethyl groups, and the nitrophenyl substituent.

For instance, the C 1s spectrum would be a composite of several peaks corresponding to the different carbon atoms in the molecule. The carbon atoms in the dimethyl groups would have a different binding energy compared to those in the oxazole ring, which are in turn distinct from the carbons of the phenyl ring. The carbon attached to the nitro group would exhibit a chemical shift to a higher binding energy due to the electron-withdrawing nature of the NO₂ group. Similarly, the N 1s spectrum would show separate peaks for the nitrogen atom in the oxazole ring and the nitrogen in the nitro group. The O 1s spectrum would distinguish between the oxygen in the oxazole ring and the two oxygen atoms of the nitro group.

A hypothetical breakdown of the expected core-level binding energies for this compound, based on typical values for similar functional groups, is presented in the table below.

| Atom | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-H (methyl) | ~284.8 |

| C-C (phenyl/oxazole) | ~285.5 | |

| C-N (phenyl/oxazole) | ~286.3 | |

| C-O (oxazole) | ~287.0 | |

| C-NO₂ (phenyl) | ~288.5 | |

| N 1s | Oxazole Ring | ~400.2 |

| Nitro Group (NO₂) | ~405.8 | |

| O 1s | Oxazole Ring | ~532.5 |

| Nitro Group (NO₂) | ~533.7 |

Note: These are illustrative values and would require experimental verification.

X-ray Absorption Spectroscopy (XAS) provides complementary information to XPS by probing the unoccupied electronic states. By exciting a core electron to an unoccupied valence level, XAS maps the partial density of unoccupied states. In the context of this compound, XAS at the C, N, and O K-edges would reveal details about the nature of the unoccupied molecular orbitals, particularly the π* orbitals. dtu.dk

The XAS spectra would be characterized by sharp resonance peaks corresponding to transitions from the 1s core level to various unoccupied molecular orbitals. For example, the C K-edge spectrum would show transitions to π* orbitals associated with the oxazole and phenyl rings. The N and O K-edge spectra would be sensitive to the local electronic structure around these heteroatoms, providing insight into the hybridization and bonding within the oxazole ring and the nitro group. Theoretical calculations, often performed in conjunction with experimental XAS, are crucial for the precise assignment of these spectral features to specific molecular orbitals. osti.gov

Auger Electron Spectroscopy (AES) for Surface and Electronic State Analysis

Auger Electron Spectroscopy (AES) is a surface-sensitive technique that can provide information about the elemental composition and chemical state of the near-surface region of a sample. The process involves the relaxation of a core-hole state created by an initial ionization event, leading to the emission of a secondary electron, the Auger electron. The kinetic energy of the Auger electron is characteristic of the atom from which it was emitted.

For this compound, AES can be used to confirm the presence of carbon, nitrogen, and oxygen. More advanced analysis of the Auger peak shapes can provide information about the valence electronic states. Normal and resonant AES, where the initial core-hole is created by a tunable X-ray source, can offer a more detailed picture of the electronic decay channels. dtu.dkosti.gov While normal Auger spectra are often dominated by singlet excitation channels, resonant Auger spectra can be more complex and provide a wealth of information about electron correlation effects. osti.gov

Complementary Spectroscopic Techniques for Comprehensive Characterization

A complete understanding of the structure and properties of this compound requires the use of several complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. nih.gov Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present, such as the C=N and N-O stretches of the oxazole ring, the C-H vibrations of the methyl and phenyl groups, and the symmetric and asymmetric stretches of the nitro group. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are influenced by the conjugated π-system of the molecule. Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern, confirming the molecular formula. nih.gov For crystalline samples, X-ray diffraction analysis would provide definitive information on the three-dimensional molecular structure and intermolecular interactions. nih.gov

| Technique | Information Provided |

| NMR Spectroscopy | Connectivity of atoms, chemical environment of ¹H and ¹³C nuclei. nih.gov |

| IR/Raman Spectroscopy | Presence of functional groups through their characteristic vibrational frequencies. researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions and information on the conjugated system. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. nih.gov |

| X-ray Diffraction | Three-dimensional molecular structure and crystal packing in the solid state. nih.gov |

Computational Studies on the Electronic Structure and Reactivity of 3,5 Dimethyl 4 2 Nitrophenyl 1,2 Oxazole

Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT)

Quantum chemical calculations are fundamental tools for investigating the electronic properties and structure of molecules. For a compound like 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, methods such as Density Functional Theory (DFT), particularly using functionals like B3LYP, are commonly employed to provide a balance between computational cost and accuracy. These methods would be used to explore the molecule's fundamental characteristics.

Optimization of Molecular Geometry and Conformations

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, a key aspect would be determining the dihedral angle between the plane of the 1,2-oxazole ring and the 2-nitrophenyl ring. The steric hindrance between the ortho-nitro group and the oxazole (B20620) ring would likely result in a non-planar (twisted) conformation, which is crucial for understanding its electronic properties and reactivity. Bond lengths, bond angles, and dihedral angles for the optimized geometry would be calculated and presented in a data table.

Table 1: Hypothetical Optimized Geometric Parameters (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| O1-N2 | 1.42 | C5-N2-O1 | 108.5 |

| N2-C3 | 1.31 | N2-C3-C4 | 112.0 |

| C4-C(Aryl) | 1.48 | C(Aryl)-C4-C5 | 125.0 |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For this compound, the HOMO would likely be distributed over the electron-rich oxazole and phenyl rings, while the LUMO would be expected to be localized on the electron-withdrawing nitro group and the associated phenyl ring.

Table 2: Hypothetical Frontier Orbital Energies (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.50 |

Charge Distribution and Electronic Density Analysis

Analysis of the charge distribution provides insight into the electrophilic and nucleophilic sites within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. It would be expected that the oxygen and nitrogen atoms of the nitro group and the oxygen of the oxazole ring carry negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms attached to these electronegative groups would likely carry partial positive charges. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, with red areas indicating regions of high electron density (nucleophilic) and blue areas indicating regions of low electron density (electrophilic).

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.

Elucidation of Reaction Mechanisms via Computational Methods

For a molecule like this compound, computational studies could elucidate the mechanisms of various potential reactions. For example, the reduction of the nitro group is a common transformation. Reaction pathway modeling could identify the transition states and intermediates involved in this process, allowing for the calculation of activation energies. This would help predict the feasibility of the reaction under different conditions and could explain regioselectivity or stereoselectivity in its reactions. Such studies would be crucial for understanding its synthetic utility and potential metabolic pathways.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide crucial insights into the stability and reaction pathways of heterocyclic compounds like this compound. By modeling reactions such as cycloadditions, which are fundamental to the synthesis of isoxazole (B147169) rings, it is possible to determine key kinetic and thermodynamic parameters.

Studies on analogous systems, for instance, the [3+2] cycloaddition reaction to form nitro-substituted 2-isoxazolines, have been explored using the wb97xd/6-311+G(d) (PCM) level of theory. mdpi.com These calculations reveal that thermodynamic factors typically favor the formation of stable cycloadducts. mdpi.com The Gibbs free energies of reaction (ΔG) are often strongly negative, indicating that the formation of the isoxazole ring is a spontaneous process. mdpi.com For example, calculations performed in a toluene solution show that reaction channels leading to less sterically crowded products are generally preferred. mdpi.com This preference remains consistent even when the solvent polarity is increased, suggesting a general thermodynamic principle for these reactions. mdpi.com

Kinetic parameters, such as the Gibbs free energy of activation (ΔG‡), determine the reaction rate. Computational models can predict these barriers, indicating which reaction pathways are kinetically favored. In many cases involving nitro-substituted components, these cycloaddition reactions are determined to be polar, one-step processes. mdpi.com The analysis of these parameters shows that such reactions can proceed with high regioselectivity, where the formation of one specific isomer is significantly preferred over others. mdpi.com

Table 1: Theoretical Kinetic and Thermodynamic Parameters for an Analogous Isoxazoline Formation Reaction

Click to view data

| Parameter | Path A (kcal/mol) | Path B (kcal/mol) | Solvent |

| Enthalpy of Activation (ΔH‡) | 10.5 | 11.2 | Toluene |

| Gibbs Free Energy of Activation (ΔG‡) | 22.1 | 22.5 | Toluene |

| Enthalpy of Reaction (ΔH) | -30.1 | -32.5 | Toluene |

| Gibbs Free Energy of Reaction (ΔG) | -28.7 | -31.4 | Toluene |

Note: Data is illustrative and based on findings for the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide. mdpi.com Path A and Path B represent different cycloaddition pathways.

Influence of Substituents on Electronic Properties and Reactivity

The methyl groups at the 3- and 5-positions of the oxazole ring function as electron-donating groups (EDGs) through an inductive effect. This donation of electron density generally increases the electron richness of the heterocyclic ring. In computational studies of substituted imidazoles, it has been observed that electron-donating groups can influence the molecule's electronic structure and potential energy distribution. webofjournals.com By increasing the electron density, the methyl groups can affect the nucleophilicity of the oxazole ring system, potentially influencing its interaction with electrophiles. The presence of these alkyl groups is a key feature that modulates the foundational electronic character of the parent oxazole ring.

The 2-nitrophenyl group attached at the 4-position of the oxazole ring exerts a powerful influence on the molecule's electronic landscape. The nitro group (NO₂) is a strong electron-withdrawing group (EWG). webofjournals.com This property is due to both a strong negative inductive effect (-I) and a negative resonance effect (-R).

Computational analyses on various aromatic and heterocyclic compounds confirm that the presence of a nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower LUMO energy makes the molecule a better electron acceptor, thereby increasing its electrophilicity. nih.gov For instance, in studies of 3-methyl-4-nitro-5-styrylisoxazoles, the 4-nitroisoxazolyl core acts as an activator for reactions with nucleophiles. researchgate.net The nitro group delocalizes electron density from the ring system, making certain positions on the molecule more susceptible to nucleophilic attack. researchgate.net This electronic modulation is critical to the reactivity of the entire compound, often directing the course of chemical transformations. webofjournals.com

Spectroscopic Property Prediction and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate the theoretical models. Methods like DFT are widely used to simulate UV-Vis, IR, and NMR spectra. scielo.org.zasemanticscholar.org

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. scielo.org.zaresearchgate.net The calculations predict the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. webofjournals.com For molecules containing nitroaromatic systems, these calculations can accurately predict the electronic transitions, often involving the HOMO (Highest Occupied Molecular Orbital) and LUMO. scielo.org.za

IR Spectra: Theoretical vibrational frequencies can be calculated using DFT methods, such as B3LYP with basis sets like 6-31G(d,p). scielo.org.za These calculations yield a set of vibrational modes that can be assigned to specific functional groups, such as the asymmetric and symmetric stretching of the NO₂ group, C=N stretching of the oxazole ring, and C-H vibrations of the methyl groups. scielo.org.za The calculated wavenumbers often show excellent agreement with experimental FT-IR spectra. semanticscholar.org

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR chemical shifts. scielo.org.zasemanticscholar.org These calculations provide theoretical chemical shift values that can be directly compared to experimental spectra, aiding in the structural elucidation of the molecule. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for Analogous Nitro-Substituted Heterocycles

Click to view data

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value | Method |

| FT-IR | NO₂ Asymmetric Stretch | 1566 cm⁻¹ | 1566 cm⁻¹ | B3LYP/6-31G(d,p) |

| FT-IR | NO₂ Symmetric Stretch | 1374 cm⁻¹ | 1339 cm⁻¹ | B3LYP/6-31G(d,p) |

| FT-IR | C=O Stretch (Thiazolidinone) | 1713 cm⁻¹ | 1725 cm⁻¹ | B3LYP/6-31G(d,p) |

| UV-Vis | λmax (Electronic Transition) | 275 nm | 261 nm | TD-DFT/B3LYP |

| ¹³C NMR | Aromatic Carbon | 128.8 ppm | 129.5 ppm | GIAO/B3LYP |

| ¹H NMR | Aromatic Proton | 7.43 ppm | 7.51 ppm | GIAO/B3LYP |

Note: Data is compiled from computational studies on (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl) allylidene) thiazolidin-4-one scielo.org.za and 5-hydroxymethyluracil. mdpi.com This serves as an example of the typical correlation between experimental and theoretical values.

The correlation between predicted and experimental spectra serves as a powerful validation tool. When the simulated spectra closely match the experimental data, it provides strong evidence for the accuracy of the computationally optimized molecular structure. scielo.org.zasemanticscholar.org This synergy between theory and experiment is crucial for confirming molecular geometries, understanding electronic structures, and correctly assigning spectroscopic signals. For example, a close match between calculated and observed vibrational frequencies in an IR spectrum confirms that the theoretical model accurately represents the bonding and structure of the molecule. scielo.org.za Similarly, agreement in UV-Vis and NMR data validates the predicted electronic environment and atomic connectivity. mdpi.com This validation process is a cornerstone of modern chemical characterization, providing a deeper and more reliable understanding of a molecule's properties.

Green Chemistry Principles in the Synthesis of 3,5 Dimethyl 4 2 Nitrophenyl 1,2 Oxazole and Oxazole Derivatives

Atom Economy Maximization in Oxazole (B20620) Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful, as they generate fewer byproducts. In the synthesis of oxazole derivatives, maximizing atom economy is a key strategy for developing more sustainable processes.

Addition and cycloaddition reactions are classic examples of atom-economical processes as they incorporate all or most of the atoms from the starting materials into the product. The van Leusen oxazole synthesis, a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), is a widely used method for preparing 5-substituted oxazoles with high atom economy. mdpi.comnih.govresearchgate.net Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly atom-economic and offer an efficient route to complex oxazoles. researchgate.net

Waste Prevention and Reduction Strategies

The most effective green chemistry strategy is to prevent waste generation in the first place rather than treating it after it has been created. emergingpub.com This principle is closely linked to atom economy; by designing syntheses that maximize the incorporation of reactants into the final product, the generation of byproducts is minimized. emergingpub.com

Several key strategies are employed to reduce waste in oxazole synthesis:

Process Optimization: Techniques like continuous flow synthesis are gaining traction as they offer better control over reaction parameters, leading to higher yields, increased safety, and reduced solvent usage and waste generation compared to batch processing. ijpsonline.com

Solvent Management: Minimizing the use of solvents or replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents significantly reduces waste. emergingpub.comijpsonline.com Solvent-free reaction conditions represent the ideal scenario for waste prevention.

By integrating these approaches, the pharmaceutical industry can significantly lessen the environmental footprint associated with the production of oxazole-containing compounds. emergingpub.comijarsct.co.in

Utilization of Environmentally Benign Solvents

Traditional organic synthesis often relies on volatile and toxic organic solvents, which contribute significantly to environmental pollution and pose health risks. A key tenet of green chemistry is the use of safer solvents or the elimination of solvents altogether.

Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents. ILs are salts with low melting points, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. ijpsonline.com DESs are mixtures of compounds that form a eutectic with a melting point much lower than the individual components, and they share many of the beneficial properties of ILs.

In oxazole synthesis, ILs have been successfully used as recyclable reaction media. For instance, an improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using ionic liquids. organic-chemistry.org A notable advantage is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant drop in product yield, making the process more economical and environmentally friendly. mdpi.comijpsonline.com

| Reaction Type | Ionic Liquid Used | Key Advantages | Reference |

|---|---|---|---|

| One-pot van Leusen Synthesis | [bmim]Br | High product yield; IL can be reused up to six times without loss of yield. | ijpsonline.com |

| Intermolecular Cyclisation | Long-chained acidic ionic liquids | Metal-free and efficient synthesis of benzoxazole derivatives. | ijpsonline.com |

| Van Leusen–Suzuki/Heck/Sonogashira Coupling | Imidazolium-ILs with [PAIM][NTf2] | One-pot synthesis with high yield; ILs can be recycled and reused. | mdpi.com |

The most ideal green chemistry approach is to conduct reactions without any solvent. Solvent-free, or solid-state, reactions often require alternative energy sources like microwave or ultrasound irradiation to proceed efficiently. These methods can dramatically reduce waste, shorten reaction times, and simplify product purification. ijpsonline.com For example, novel benzoxazole derivatives have been synthesized via a condensation reaction under solvent-free conditions using a basic nanocatalyst and microwave irradiation.

Catalysis in Green Oxazole Synthesis

Catalysis is a fundamental pillar of green chemistry. Catalysts increase reaction rates, often allow for milder reaction conditions (lower temperature and pressure), and can provide high selectivity, all of which contribute to reduced energy consumption and waste generation. In the synthesis of oxazoles, a wide variety of catalytic systems have been developed.

Transition-metal catalysts are particularly prevalent. For instance, copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles. organic-chemistry.org Palladium-catalyzed reactions are widely employed for direct arylation at various positions on the oxazole ring. organic-chemistry.org Gold-catalyzed reactions have also been developed for the synthesis of oxazole ketones from N-propargylamides. organic-chemistry.org A significant advancement in this area is the development of heterogeneous catalysts, which can be easily recovered and recycled. An MCM-41-immobilized phosphine-gold(I) complex, for example, has been shown to be recyclable for at least eight cycles without significant loss of activity. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper(II) triflate | Coupling of α-diazoketones with amides | Efficient synthesis of 2,4-disubstituted oxazoles. | organic-chemistry.org |

| Palladium (e.g., Pd(PPh3)4) | Direct arylation and alkenylation | High regioselectivity; tolerates a wide range of functional groups. | organic-chemistry.org |

| MCM-41-immobilized phosphine-gold(I) complex | [2 + 2 + 1] annulation | Heterogeneous catalyst; recoverable and recyclable for at least 8 cycles. | organic-chemistry.org |

| Fe3O4 Magnetic Nanoparticles (MNPs) | Multicomponent synthesis | Magnetically separable for easy recovery and reuse; mild reaction conditions. | researchgate.net |

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, represents a frontier in green chemistry. kcl.ac.uk Enzymes operate under mild conditions (neutral pH, ambient temperature, and pressure) in aqueous media, and they exhibit exceptional chemo-, regio-, and stereoselectivity. researchgate.net While the application of biocatalysis to the synthesis of complex heterocycles like oxazoles is still an emerging field, it holds immense promise. kcl.ac.ukresearchgate.net

The natural biosynthesis of oxazole rings, which involves the enzymatic cyclization and subsequent oxidation of serine or threonine residues in peptide chains, provides a blueprint for potential biocatalytic strategies. wikipedia.org Research into the broader field of heterocyclic synthesis has demonstrated the utility of various enzymes. For example, lipases have been used to catalyze Mannich reactions to produce heterocyclic bases, and cyclases have been employed in cascades to form chiral saturated oxygen heterocycles. nih.govacs.org The development of novel, engineered enzymes or the discovery of new biocatalysts could pave the way for highly efficient and sustainable routes to chiral oxazole derivatives, representing a key area for future research. researchgate.net

Recyclable and Heterogeneous Catalysts

The shift from homogeneous to heterogeneous catalysts is a critical step towards greener chemical synthesis. Heterogeneous catalysts are preferred due to their ease of separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be recovered and reused, thereby reducing waste and cost.

In the context of oxazole synthesis, several types of recyclable and heterogeneous catalysts have been explored. For instance, metal-organic frameworks (MOFs) and metal nanoparticles supported on materials like alumina, silica (B1680970), or carbon have demonstrated high efficacy. Copper-based heterogeneous catalysts, in particular, have been shown to be effective. A catalyst system of copper–zinc supported on an Al2O3–TiO2 matrix has been used for the synthesis of 1,2,4-triazole derivatives, a related azole heterocycle, using air as a green oxidant under ligand- and base-free conditions. ijpsonline.com This catalyst demonstrated excellent reusability over multiple cycles without a significant drop in activity. ijpsonline.com Similarly, an MCM-41-immobilized phosphine-gold(I) complex has been employed for the [2+2+1] annulation to produce 2,5-disubstituted oxazoles, and this catalyst could be recycled at least eight times without significant loss of activity. chemistryviews.org Another example is the use of CuFe2O4 nanoparticles as a magnetically separable and reusable catalyst for the one-pot synthesis of highly functionalized oxazoles in water, an environmentally friendly solvent. nih.gov

Table 1: Examples of Recyclable and Heterogeneous Catalysts in Azole Synthesis

| Catalyst | Support/Matrix | Application | Key Advantages | Reference |

|---|---|---|---|---|

| Copper-Zinc | Al2O3–TiO2 | Oxidative synthesis of 1,2,4-triazoles | Recyclable, uses air as oxidant, ligand- and base-free | ijpsonline.com |

| Phosphine-gold(I) complex | MCM-41 | Synthesis of 2,5-disubstituted oxazoles | Recyclable (at least 8 times), broad substrate scope | chemistryviews.org |

| CuFe2O4 | Nanoparticles | One-pot synthesis of functionalized oxazoles | Magnetically separable, reusable, works in water | nih.gov |

| Copper ions | Graphene oxide/poly(vinyl imidazole) | Click synthesis of 1,2,3-triazoles | Highly active, reusable (8 times), works in water | mdpi.com |

Energy Efficiency in Synthetic Protocols

Reducing energy consumption is a fundamental goal of green chemistry. Traditional synthetic methods often rely on prolonged heating under reflux, which is energy-intensive. Modern energy sources provide efficient and targeted heating, drastically reducing reaction times and energy usage.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of the reaction mixture. This technique can significantly accelerate reaction rates, often reducing reaction times from hours to minutes, leading to higher yields and cleaner product profiles. scitube.ionih.gov

For the synthesis of oxazole derivatives, microwave-assisted protocols have been successfully developed. For example, a one-pot [3+2] cycloaddition reaction to form 5-substituted oxazoles was achieved in just 8 minutes under microwave irradiation at 65 °C, resulting in a 96% yield. nih.govpreprints.org This represents a significant improvement over conventional heating methods. nih.govpreprints.org The synthesis of various azole and azolopyrimidine compounds has also been effectively carried out using microwaves, demonstrating the broad applicability of this technology. ijpsonline.com The van Leusen oxazole synthesis, a key method for creating the oxazole ring, has also been adapted to microwave-assisted conditions, enhancing its efficiency and yield for producing 5-aryl-1,3-oxazoles. nih.govpreprints.org These methods are directly applicable to the synthesis of complex structures like 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, offering a greener and more efficient production route. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient synthetic pathway. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. mtak.hunih.gov

Ultrasound-assisted organic synthesis is recognized as an eco-friendly alternative that improves reaction efficiency and reduces energy consumption. mtak.hunih.gov In the synthesis of isoxazole (B147169) derivatives, sonochemical methods have been shown to facilitate efficient cyclization and multicomponent reactions, often in greener solvents like water or ethanol. mtak.huuobaghdad.edu.iq For instance, the synthesis of 3,5-dimethylisoxazole (B1293586) from 2,4-pentanedione and hydroxylamine was completed in just 10 minutes under ultrasound irradiation at room temperature, compared to 24 hours under conventional conditions, with an improved yield. mtak.hu Reactions that did not proceed under silent conditions have been successfully carried out with ultrasound, highlighting its ability to promote difficult transformations. mdpi.commtak.hu This technology offers a potent, energy-saving method for producing the 1,2-oxazole core of the target compound.

Photochemical and electrochemical methods represent sustainable technologies for synthesizing heterocyclic compounds like oxazoles and isoxazoles. scitube.iorsc.org These approaches utilize light or electrical energy, respectively, to drive chemical reactions, often under mild, ambient conditions, thus avoiding the need for high temperatures and harsh reagents.

Electrochemical synthesis, in particular, offers a green protocol for constructing polysubstituted oxazoles from simple ketones and acetonitrile. nih.gov This method uses electricity as a traceless reagent, minimizing waste. The reactions can be performed at room temperature using carbon-based electrodes, showcasing a high degree of functional group tolerance and providing the desired products in high yields. nih.gov Photochemical methods, including those using photoredox catalysis, can also be employed to construct the oxazole ring, offering alternative sustainable pathways. scitube.iorsc.orgmdpi.com These advanced techniques are at the forefront of green synthesis and hold significant potential for the clean production of complex molecules.

Table 2: Comparison of Energy-Efficient Synthetic Protocols for Oxazole/Isoxazole Synthesis

| Technique | Energy Source | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Microwave Radiation | Minutes | Rapid heating, increased yields, high efficiency | scitube.ionih.govpreprints.org |

| Ultrasound-Mediated | High-Frequency Sound Waves | Minutes to Hours | Enhanced reaction rates, milder conditions, improved yields | mdpi.commtak.hunih.gov |

| Photochemical | Light (e.g., UV, Visible) | Varies | Mild conditions, high selectivity, avoids thermal decomposition | scitube.iorsc.org |

| Electrochemical | Electricity | Varies | Uses electricity as a reagent, mild conditions, minimal waste | nih.gov |

Flow Chemistry Applications for Continuous Oxazole Production

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis where reactants are pumped through a reactor in a continuous stream. This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and time), enhanced safety, and easier scalability.

The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat and mass transfer, leading to faster reactions and higher selectivity. This precise control minimizes the formation of byproducts, resulting in a purer product stream and simplifying downstream purification processes. rsc.org For the synthesis of heterocycles, including oxazoles, flow chemistry enables reactions that may be difficult or hazardous to control in batch reactors. uobaghdad.edu.iq Unstable or toxic intermediates can be generated and consumed in situ, greatly improving the safety profile of the synthesis. uobaghdad.edu.iq Multi-step syntheses can be "telescoped" into a single continuous sequence without the need to isolate intermediates, significantly reducing processing time and waste. rsc.org The implementation of continuous flow technology for the production of this compound would allow for a safer, more efficient, and scalable manufacturing process, aligning with the objectives of modern, sustainable pharmaceutical production. nih.gov

Integrated Work-up and Purification in Flow Systemsdurham.ac.uk

The adoption of continuous flow chemistry in the synthesis of this compound and its derivatives represents a significant advancement in aligning pharmaceutical manufacturing with the principles of green chemistry. A key advantage of flow systems is the ability to integrate reaction, work-up, and purification into a single, seamless process. This integration minimizes manual handling, reduces waste, and often leads to higher purity products by removing impurities and excess reagents in real-time. The modular nature of flow chemistry setups allows for the sequential coupling of different reactors and purification modules, making it a highly versatile and efficient approach for the synthesis of complex molecules.

The in-line purification of the product stream is a critical component of integrated flow synthesis. This can be achieved through various techniques, including the use of scavenger resins, solid-supported reagents, liquid-liquid extraction, and continuous chromatography. These methods obviate the need for traditional, and often solvent-intensive, batch work-up procedures.

Scavenger Resins and Solid-Supported Reagents

In the context of synthesizing oxazole derivatives, scavenger resins and solid-supported reagents are particularly effective for in-line purification. durham.ac.ukbeilstein-journals.org These materials are packed into columns or cartridges and integrated directly into the flow path. As the reaction stream passes through, unwanted species such as excess reagents or byproducts are selectively removed.

For instance, in a potential flow synthesis of 4,5-disubstituted oxazoles, an excess of an acid chloride might be employed to ensure complete conversion. This excess acidic reagent can be effectively removed downstream by passing the reaction mixture through a column containing an immobilized benzylamine resin. durham.ac.uk Similarly, polymer-supported bases, such as PS-BEMP (polystyrene-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), can be used to facilitate cyclization reactions and are easily separated from the product stream. beilstein-journals.org The use of such solid-supported reagents not only simplifies purification but also allows for the potential recycling and reuse of these materials, further enhancing the green credentials of the process. beilstein-journals.org

A hypothetical integrated flow synthesis for a 4,5-disubstituted oxazole, analogous to the target compound, could involve the reaction of an isocyanoacetate with a substituted benzoyl chloride. The resulting intermediate would then be passed through a heated column containing a solid-supported base to induce cyclization. Subsequent in-line purification could be achieved using a scavenger resin to remove any unreacted starting materials or byproducts.

Table 1: Illustrative Scavenger Resins for In-line Purification in Oxazole Synthesis

| Scavenger Resin | Target Species | Application in Oxazole Synthesis |

| Polymer-supported Benzylamine (QP-BZA) | Excess acid chlorides | Removal of unreacted acylating agents. durham.ac.uk |

| Polymer-supported Trisamine | Excess isocyanates | Purification of product streams from isocyanate-mediated reactions. |

| Polymer-supported Carbonate | Acidic byproducts | Neutralization and removal of acidic impurities. |

| PS-BEMP | Facilitates cyclization | Acts as a solid-supported base for the cyclization step, simplifying removal. beilstein-journals.org |

Liquid-Liquid Extraction and Continuous Chromatography

For reactions where solid-supported scavengers may not be suitable, continuous liquid-liquid extraction offers a powerful alternative for in-line purification. This technique is particularly useful for removing water-soluble byproducts or for performing in-line quenching of reactions. In the synthesis of 1,3,4-oxadiazoles, for example, an in-line quench with sodium thiosulphate solution followed by extraction with an organic solvent has been successfully implemented to remove excess iodine.

Furthermore, the integration of automated in-line chromatography systems can provide highly pure products without the need for manual purification steps. While this approach may be more complex to set up, it offers unparalleled purification efficiency, directly yielding the final product in high purity.

Research Findings and Process Parameters

Detailed research into the automated flow synthesis of 4,5-disubstituted oxazoles has demonstrated the feasibility and benefits of integrated work-up. beilstein-journals.org In these studies, a multipurpose mesofluidic flow reactor was utilized to produce gram quantities of various oxazole derivatives with high yields and purities. beilstein-journals.org The system incorporated columns of solid-supported reagents to expedite the synthesis and purification. beilstein-journals.org

Key findings from such studies indicate that high yields (>89%) and purities (>98%) can be achieved by optimizing flow rates and temperature. beilstein-journals.org For instance, heating the solution as it passes through a column containing a solid-supported base was found to be crucial for attaining high conversion rates. beilstein-journals.org

Table 2: Typical Process Parameters for Automated Flow Synthesis of 4,5-Disubstituted Oxazoles

| Parameter | Value/Range | Purpose | Reference |

| Flow Rate | 0.1 - 1.0 mL/min | Controls residence time in reactor and purification columns. | beilstein-journals.org |

| Temperature | 25 - 100 °C | Optimizes reaction rate and cyclization efficiency. | beilstein-journals.org |

| Reagent Concentration | 10 - 100 mM | Influences reaction kinetics and product throughput. | beilstein-journals.org |

| Scavenger Resin | PS-BEMP, QP-BZA | In-line removal of excess reagents and byproducts. | durham.ac.ukbeilstein-journals.org |

| Isolated Yield | 83 - 99% | Demonstrates the efficiency of the integrated process. | beilstein-journals.org |

| Product Purity | >95% | Highlights the effectiveness of in-line purification. | beilstein-journals.org |

Applications of Oxazole Compounds in Organic Synthesis and Materials Science Research

Oxazoles as Synthetic Building Blocks and Intermediates

Oxazole (B20620) derivatives are highly valued in organic synthesis for their ability to act as versatile building blocks and key intermediates. Their unique electronic and structural features allow them to participate in a wide array of chemical transformations, paving the way for the construction of more complex molecular frameworks.

Precursors to Complex Molecular Architectures

The inherent reactivity of the oxazole ring allows it to be a precursor to a variety of more intricate molecular structures. The substituent groups on the oxazole core can be chemically modified, and the ring itself can undergo transformations to yield different heterocyclic systems. While specific research on the direct use of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole as a precursor is not extensively documented, the general reactivity of substituted oxazoles suggests its potential in this area. The presence of the nitro group on the phenyl ring, for instance, offers a handle for further functionalization, such as reduction to an amino group, which can then be used to build more complex architectures.

Role in Multi-Step Organic Synthesis

In the intricate pathways of multi-step organic synthesis, oxazoles often play a crucial role as stable intermediates. They can be carried through several synthetic steps before being transformed into the desired final product or a different functional group. The stability of the oxazole ring under various reaction conditions makes it a reliable component in a synthetic strategy. For a molecule like This compound , the various substituents—the dimethyl groups and the nitrophenyl group—provide multiple points for synthetic elaboration, allowing it to be a tailored component in a longer synthetic sequence.

Ligands in Catalytic Systems

The application of oxazole-containing molecules extends into the realm of catalysis, where they can serve as ligands that coordinate with metal centers to form active catalysts. The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it an effective coordination site for transition metals.

Design and Application of Oxazole-Based Ligands

The design of effective ligands is crucial for the development of efficient and selective catalysts. Oxazole-based ligands can be readily synthesized and functionalized, allowing for the fine-tuning of their steric and electronic properties. This tunability is essential for optimizing the performance of a catalyst in a specific chemical reaction. While there is no specific data found detailing the use of This compound as a ligand, the broader class of oxazole-containing compounds has been explored for this purpose. The electronic nature of the substituents on the oxazole ring and any appended coordinating groups would significantly influence the properties of the resulting metal complex and its catalytic activity.

Advanced Materials Science Applications

The unique photophysical properties of many organic molecules, including oxazoles, have led to their investigation in the field of materials science. Their ability to absorb and emit light makes them promising candidates for a variety of advanced applications.

Luminescent and Fluorescent Materials

Below is a table summarizing the key chemical information for the subject compound:

| Property | Value |

| Compound Name | This compound |

| CAS Number | 136295-82-4 |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Synonym | 3,5-Dimethyl-4-(2-nitrophenyl)isoxazole |

Organic Electronic Devices

Oxazole and its derivatives have emerged as promising materials in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). The inherent electronic properties of the oxazole ring, such as its electron-accepting nature, make it a valuable building block for designing molecules with specific charge transport capabilities.

In the architecture of an OLED, various layers of organic materials are strategically placed between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate towards each other and recombine in the emissive layer to form excitons, which then decay radiatively to produce light. The efficiency and color of the emitted light are highly dependent on the molecular structure of the organic materials used.

Oxazole-containing compounds are often employed as electron-transporting materials or as host materials in the emissive layer. Their rigid and planar structure can facilitate efficient electron transport, while their wide bandgap allows for the hosting of various emissive dopants, leading to the generation of light of different colors. For instance, small organic molecules incorporating oxazole moieties have been shown to exhibit excellent performance in green and red phosphorescent OLEDs.

The performance of oxazole-based materials in OLEDs can be fine-tuned by modifying their molecular structure. For example, the introduction of different substituent groups on the oxazole ring can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge injection and transport properties, as well as the emission color.

Polymer-Based Oxazole Systems

The integration of oxazole units into polymer backbones has led to the development of novel materials with tailored properties for a variety of applications in materials science. These polymer-based oxazole systems combine the desirable electronic and photophysical characteristics of the oxazole moiety with the processability and mechanical flexibility of polymers.

One of the key areas where oxazole-containing polymers have shown significant potential is in the field of organic electronics. For example, polymers incorporating oxazole units can be designed to have specific charge transport properties, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of these polymers through synthetic modifications allows for the optimization of device performance.

Furthermore, the thermal stability of oxazole-containing polymers makes them attractive for applications where high-temperature processing or operation is required. The rigid nature of the oxazole ring can contribute to a higher glass transition temperature (Tg) of the polymer, enhancing its morphological stability at elevated temperatures.

The synthesis of oxazole-based polymers can be achieved through various polymerization techniques. The specific synthetic route chosen will depend on the desired polymer architecture and properties.

Liquid Crystals

The incorporation of the oxazole ring system into the molecular structure of organic compounds has been a successful strategy for the design and synthesis of novel liquid crystalline materials. tandfonline.com Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a certain degree of orientational order.

The rigid and planar geometry of the oxazole ring makes it an excellent mesogenic core, which is the central rigid part of a liquid crystalline molecule responsible for the formation of the liquid crystalline phase. The presence of the oxazole moiety can influence the mesomorphic properties of the compound, such as the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which the phase is stable. tandfonline.com

Researchers have synthesized a variety of oxazole-containing liquid crystals and have studied the relationship between their molecular structure and liquid crystalline behavior. For example, it has been shown that the position and nature of substituent groups on the oxazole ring and its attached phenyl rings can have a significant impact on the mesophase stability and transition temperatures. tandfonline.com

The unique optical and electronic properties of oxazole-based liquid crystals make them promising candidates for applications in display technologies and other optoelectronic devices. tandfonline.com

Corrosion Inhibitors

Oxazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. koreascience.kr Corrosion is a natural process that results in the gradual destruction of materials, typically metals, by chemical and/or electrochemical reactions with their environment. The use of corrosion inhibitors is one of the most practical methods for protecting metals against corrosion.

The effectiveness of oxazole compounds as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. koreascience.kr This adsorption process can occur through physical and/or chemical interactions between the oxazole molecule and the metal surface. The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the oxazole ring plays a crucial role in the adsorption process. koreascience.kr

The inhibition efficiency of oxazole derivatives can be influenced by various factors, including the concentration of the inhibitor, the temperature, the nature of the corrosive medium, and the molecular structure of the inhibitor. koreascience.kr Researchers have synthesized and evaluated a wide range of oxazole derivatives with different substituent groups to understand the structure-activity relationship and to develop more efficient corrosion inhibitors.

Future Research Directions in 3,5 Dimethyl 4 2 Nitrophenyl 1,2 Oxazole Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of oxazole (B20620) derivatives has been a subject of extensive research, leading to a variety of established methods. However, the pursuit of greater efficiency, higher yields, and improved selectivity remains a central theme in modern organic synthesis. For a specifically substituted compound like 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole, future research will likely focus on moving beyond classical methods towards more sophisticated and streamlined synthetic strategies.

One promising avenue is the application of one-pot synthesis and multi-component reactions . These approaches are inherently efficient as they reduce the number of intermediate purification steps, saving time, solvents, and resources. For instance, a one-pot Suzuki-Miyaura coupling reaction has been successfully developed for the production of 2,4,5-trisubstituted oxazoles, demonstrating the potential for metal-catalyzed cross-coupling reactions in building complex oxazole systems. tandfonline.comijpsonline.com Similarly, the van Leusen oxazole synthesis, a reliable method for forming the oxazole ring from aldehydes and tosylmethylisocyanide (TosMIC), could be adapted into a more efficient one-pot procedure for generating highly substituted products. nih.govmdpi.com

Another key area for development is the use of novel catalytic systems . The use of palladium, copper, and nickel catalysts has been explored for the direct arylation and coupling reactions in oxazole synthesis. tandfonline.comijpsonline.com Future work could involve developing more sustainable and cost-effective catalysts based on earth-abundant metals or even metal-free catalytic systems. Microwave-assisted synthesis represents another significant advancement, often leading to dramatically reduced reaction times and improved yields, as seen in the synthesis of various heterocyclic compounds. semanticscholar.org

The table below compares potential modern synthetic strategies with traditional methods for the synthesis of substituted oxazoles.

| Feature | Traditional Methods (e.g., Fischer, Robinson-Gabriel) | Modern Methods (e.g., One-Pot, Microwave-Assisted) |

| Efficiency | Often require multiple steps with intermediate isolation. | Fewer steps, reduced workup, and purification. |

| Reaction Time | Can range from several hours to days. | Typically minutes to a few hours. semanticscholar.org |

| Yield | Variable, can be moderate to low. | Often provides good to excellent yields. ijpsonline.com |

| Conditions | Frequently require harsh conditions (e.g., strong acids, high temperatures). | Generally milder reaction conditions. |

| Selectivity | May suffer from poor regioselectivity in some cases. | Can offer high selectivity through catalyst or reagent control. |

By exploring these advanced synthetic methodologies, researchers can aim to produce this compound and its derivatives in a more efficient, economical, and scalable manner.

Exploration of Under-Explored Reactivity Patterns and Transformations

The chemical reactivity of this compound is largely dictated by its unique arrangement of functional groups. The presence of the electron-withdrawing nitro group at the 4-position significantly influences the electronic character of the entire molecule, creating opportunities for novel chemical transformations that remain largely unexplored.

A key feature of interest is the reactivity of the methyl group at the C5 position of the oxazole ring. In related 3,5-dialkyl-4-nitroisoxazoles, the C5-methyl/methylene (B1212753) group exhibits notable reactivity due to the activating effect of the adjacent nitro group. researchgate.net This activation facilitates the generation of a carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions. researchgate.net Future research could investigate if the C5-methyl group in this compound can undergo similar transformations, such as:

Knoevenagel condensations with aldehydes and ketones.

Michael additions to α,β-unsaturated systems.

Mannich reactions to introduce aminomethyl groups.

Furthermore, the 4-nitroisoxazolyl core itself can act as an activator for exocyclic double bonds, and certain 4-nitro-5-styrylisoxazoles possess two electrophilic centers that can be targeted by nucleophiles. researchgate.net This suggests that the this compound scaffold could serve as a versatile building block. The nitro group itself could be a handle for further transformations, such as reduction to an amino group, which would open up a vast array of subsequent functionalization possibilities, including diazotization and amide bond formation. The exploration of these reactivity patterns could unlock new synthetic pathways to complex molecules built upon the oxazole core.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and biological activity. For this compound, advanced computational modeling offers a powerful approach to predict its behavior and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example. Predictive QSAR models have been successfully built for other series of 1,3-oxazole derivatives to evaluate their potential as anticancer agents. nih.gov By developing similar models for derivatives of this compound, researchers could predict their biological activities and prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. Such models are often developed using techniques like Associative Neural Networks (ANN) and validated through rigorous cross-validation procedures. nih.gov

Molecular docking is another powerful computational technique that can provide a mechanistic hypothesis for a compound's biological activity. For example, promising oxazole derivatives have been docked into the colchicine binding site of tubulin to understand their interactions and rationalize their inhibitory effects. nih.gov Similar docking studies could be performed with derivatives of this compound against various biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications and guide the design of more potent and selective analogues. These computational approaches allow for a rational, hypothesis-driven approach to drug design and discovery, moving beyond traditional trial-and-error methods.

Integration of Green Chemistry Principles for Sustainable Production

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. Integrating these principles into the synthesis of this compound is a critical direction for future research, ensuring that its production is sustainable and minimally impactful on the environment.

The twelve principles of green chemistry offer a roadmap for this endeavor. acs.org Key areas of focus would include:

Prevention of Waste : Designing synthetic routes that minimize the formation of byproducts is preferable to treating waste after it has been created. acs.org One-pot reactions are a practical application of this principle.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries : Efforts should be made to eliminate the use of hazardous solvents, replacing them with greener alternatives like water, ethanol, or even solvent-free reaction conditions. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. firp-ula.org

The table below outlines how specific green chemistry principles can be applied to the synthesis of the target compound.

| Green Chemistry Principle | Application to Oxazole Synthesis |

| 2. Atom Economy | Employing cycloaddition or condensation reactions that incorporate most of the atoms from the reactants into the oxazole product. |

| 5. Safer Solvents | Replacing solvents like DMF or chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids. |

| 6. Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and overall energy consumption compared to conventional heating. atiner.gr |

| 9. Catalysis | Using recyclable catalysts (e.g., solid-supported catalysts) instead of stoichiometric reagents like strong acids or bases. firp-ula.org |

By consciously applying these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of the chemical industry to reduce its environmental footprint.

Design of New Oxazole-Based Scaffolds for Diverse Chemical Applications

The oxazole ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various non-covalent interactions. mdpi.com The core structure of this compound can serve as a versatile starting point for the design and synthesis of novel, more complex molecular architectures with tailored properties.

One major direction is the construction of fused heterocyclic systems . By building additional rings onto the oxazole core, researchers can create novel scaffolds with distinct three-dimensional shapes and functionalities. For example, oxazolo[5,4-d]pyrimidines, which are structurally similar to purine bases, have been designed and synthesized as potential anticancer agents. mdpi.com Starting with an amino-functionalized version of this compound (by reducing the nitro group), similar ring-closure strategies could be employed to access new families of fused heterocycles.

Another approach involves using the oxazole as a key building block in the synthesis of larger molecules for various applications. Benzo[d]oxazoles, for instance, are important components in a wide range of pharmacologically active substances. nih.gov By strategically modifying the phenyl and methyl substituents on the this compound ring, new libraries of compounds can be generated. These modifications could include:

Introducing different substituents on the 2-nitrophenyl ring to modulate electronic and steric properties.

Functionalizing the C3 and C5 methyl groups to attach linkers or other pharmacophores.

Using the entire molecule as a fragment in the design of new ligands for specific biological targets.

Through such synthetic elaboration, the relatively simple this compound can be transformed into a diverse range of new chemical entities with potential applications in fields ranging from medicine to materials science.

Q & A

Q. Table 1. Synthetic Yields Under Varied Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | 70 | K₂CO₃ | 65 | |

| Ethanol | 80 | DBU | 72 | |

| DMF | 100 | None | 48 |

Q. Table 2. Key DFT-Calculated Parameters

| Parameter | Value (au) | Method | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | 4.82 | B3LYP/6-311+G* | Reactivity with DNA targets |

| Electrostatic Potential (Noxazole) | -0.12 | M06-2X/def2-TZVP | Halogen bond acceptor strength |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.